Cas no 5897-76-7 (2-amino-1-phenylbutan-1-ol)
2-amino-1-phenylbutan-1-ol structure
Product Name:2-amino-1-phenylbutan-1-ol
CAS 번호:5897-76-7
MF:C10H15NO
메가와트:165.232202768326
CID:367759
PubChem ID:22187
Update Time:2025-11-02
2-amino-1-phenylbutan-1-ol 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenemethanol, a-(1-aminopropyl)-
- 2-amino-1-phenylbutan-1-ol
- Α-(Α-AMINOPROPYL)BENZYL ALCOHOL
- 1-Butanol,2-amino-1-phenyl
- 1-Phenyl-1-hydroxy-2-amino-n-butane
- 2-amino-1-hydroxy-1-phenyl-butan
- 2-Amino-1-phenyl-1-butanol
- 2-amino-1-phenyl-butan-1-ol
- 2-amino-1-phenylbutanol
- USAF CS-7
- S8TT5K3C8Y
- EN300-145308
- NSC 41764
- DTXSID40871918
- beta-Amino-alpha-phenylbutyl alcohol
- NSC-41764
- Benzenemethanol, alpha-(1-aminopropyl)-
- BENZYL ALCOHOL, alpha-(1-AMINOPROPYL)-
- 5897-76-7
- alpha-(alpha-Aminopropyl)benzyl alcohol
- UNII-S8TT5K3C8Y
- Benzenemethanol, .alpha.-(1-aminopropyl)-
- Benzyl alcohol, .alpha.-(1-aminopropyl)-
- SCHEMBL2838848
- NSC41764
- 2-AMINO-1-PHENYL-BUTANOL
- alpha-(1-Aminopropyl)benzenemethanol
- .alpha.-(.alpha.-Aminopropyl)benzyl alcohol
- FT-0748346
- 1-Butanol, 2-amino-1-phenyl-
-
- 인치: 1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3
- InChIKey: UOZNVPFVNBRISY-UHFFFAOYSA-N
- 미소: OC(C1C=CC=CC=1)C(CC)N
계산된 속성
- 정밀분자량: 165.11500
- 동위원소 질량: 165.115
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 3
- 복잡도: 121
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.4
- 토폴로지 분자 극성 표면적: 46.2A^2
실험적 성질
- 밀도: 1.048±0.06 g/cm3 (20 ºC 760 Torr),
- 융해점: 79.5 ºC
- 비등점: 293.09°C (rough estimate)
- 플래시 포인트: 136.7ºC
- 굴절률: 1.4820 (estimate)
- 용해도: 미용성(25g/l)(25ºC),
- PSA: 46.25000
- LogP: 2.15760
2-amino-1-phenylbutan-1-ol 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | A636685-10mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A636685-50mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A636685-100mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-145308-0.05g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 0.05g |
$179.0 | 2023-06-06 | |
| Enamine | EN300-145308-0.1g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 0.1g |
$268.0 | 2023-06-06 | |
| Enamine | EN300-145308-0.25g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 0.25g |
$383.0 | 2023-06-06 | |
| Enamine | EN300-145308-0.5g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 0.5g |
$601.0 | 2023-06-06 | |
| Enamine | EN300-145308-1.0g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 1g |
$770.0 | 2023-06-06 | |
| Enamine | EN300-145308-2.5g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 2.5g |
$1509.0 | 2023-06-06 | |
| Enamine | EN300-145308-5.0g |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95% | 5g |
$2235.0 | 2023-06-06 |
2-amino-1-phenylbutan-1-ol 관련 문헌
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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